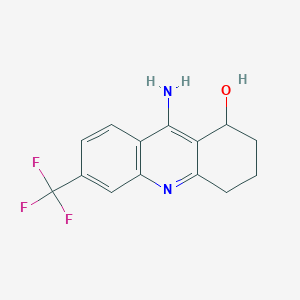

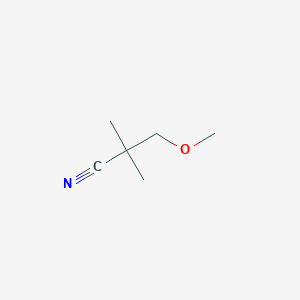

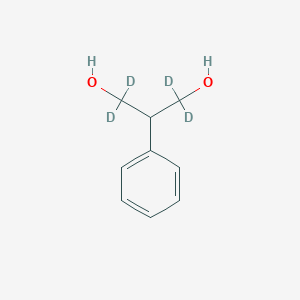

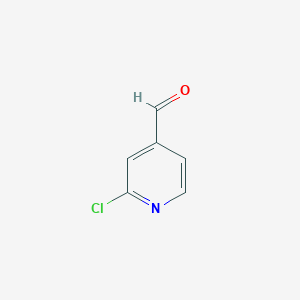

![molecular formula C7H5NOS B027958 Benzo[d]thiazol-5-ol CAS No. 7686-41-1](/img/structure/B27958.png)

Benzo[d]thiazol-5-ol

Overview

Description

Benzo[d]thiazol-5-ol (BTZ) is a heterocyclic compound that is composed of two benzene rings and one thiazole ring. It is a colorless to yellow-brown solid that is insoluble in water, but soluble in organic solvents. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BTZ has a wide range of applications in the fields of medicine, agriculture, and industry.

Scientific Research Applications

1. Use in Drug Discovery and Synthesis

Benzo[d]thiazol-5-ol serves as a valuable component in the synthesis of diverse bioactive compounds. Durcik et al. (2020) highlighted its utility in the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are considered significant building blocks in drug discovery (Durcik et al., 2020).

2. Antimicrobial and Anti-proliferative Activities

A study by Mansour et al. (2020) focused on thiazolyl pyrazoline derivatives linked to this compound, showcasing their antimicrobial and anti-proliferative activities. This study emphasized the compound's potential in addressing microbial infections and cancer treatment (Mansour et al., 2020).

3. Anticonvulsant Properties

Deng et al. (2010) investigated the anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles, a series of compounds containing this compound. Their findings suggest potential applications of these compounds in treating seizure disorders (Deng et al., 2010).

4. Antibacterial Agents

Palkar et al. (2017) designed and synthesized analogs of this compound that displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This underlines the compound's relevance in developing new antibacterial agents (Palkar et al., 2017).

5. Application in Semiconductors

Chen et al. (2016) explored the use of this compound derivatives in the field of organic semiconductors, highlighting their implementation in devices like solar cells and transistors. This marks a significant crossover of the compound into materials science (Chen et al., 2016).

6. Corrosion Inhibition

Jafari et al. (2019) identified this compound derivatives as effective corrosion inhibitors for steel in acidic mediums. This application is crucial in industrial processes where corrosion resistance is vital (Jafari et al., 2019).

7. Anticancer Agents

Edukondalu et al. (2021) synthesized this compound derivatives that showed promising anticancer activity against various human cancer cell lines. This research contributes to the ongoing search for effective cancer therapies (Edukondalu et al., 2021).

Safety and Hazards

Future Directions

Benzothiazole based compounds have shown promise in various fields of medicinal chemistry. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, future research could focus on exploring these properties further and developing new benzothiazole derivatives with enhanced biological activities.

Mechanism of Action

Target of Action

Benzo[d]thiazol-5-ol, a derivative of the thiazole ring, has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological effects .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence its bioavailability and efficacy in different environments.

Biochemical Analysis

Biochemical Properties

Benzo[d]thiazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is diverse and contributes to the compound’s wide range of biological activities .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is currently under study .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are areas of active research .

properties

IUPAC Name |

1,3-benzothiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREUOIWLJRZAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393995 | |

| Record name | 5-Benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7686-41-1 | |

| Record name | 5-Benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

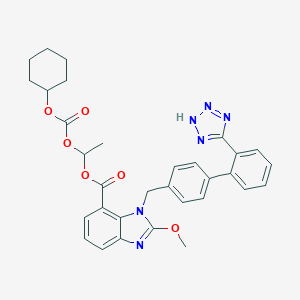

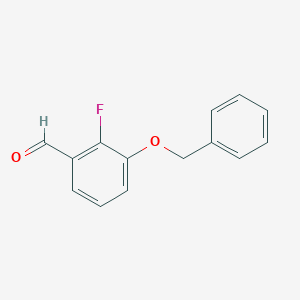

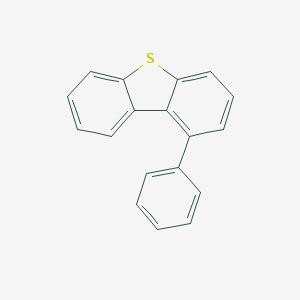

![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)